molecular formula C19H22N4O5S B2707773 3-benzyl-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-63-3

3-benzyl-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2707773
CAS No.: 1021089-63-3
M. Wt: 418.47
InChI Key: ZBIILEFNISXHCF-UHFFFAOYSA-N
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Description

3-benzyl-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Scientific Research Applications

3-benzyl-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 3-benzyl-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its spirocyclic structure and the presence of both isoxazole and sulfonyl groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-benzyl-8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-13-16(14(2)28-21-13)29(26,27)22-10-8-19(9-11-22)17(24)23(18(25)20-19)12-15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIILEFNISXHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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